Nepicastat

Dopamine β-hydroxylase inhibition Enantiomer selectivity Structure-activity relationship

Researchers investigating central DBH inhibition often face a critical choice between non-selective agents like disulfiram and peripherally restricted inhibitors. Nepicastat (SYN117) resolves this with its unique dual central/peripheral activity, offering a precise tool for CNS disorder models. • Superior Selectivity: IC50 of 8.5±0.8 nM (bovine) and 9.0±0.8 nM (human) against DBH, with negligible affinity for 12 other enzymes and 13 neurotransmitter receptors (IC50s >10 µM). • BBB Penetration: Orally active and readily crosses the blood-brain barrier, unlike etamicastat or zamicastat, enabling modulation of prefrontal cortex dopamine. • Stereochemical Benchmark: The S-enantiomer is 2-3 fold more potent than the R-enantiomer (RS-25560-198), providing a validated reference standard for SAR studies.

Molecular Formula C14H15F2N3S
Molecular Weight 295.35 g/mol
CAS No. 173997-05-2
Cat. No. B1663631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNepicastat
CAS173997-05-2
Synonyms5-aminomethyl-1-(5,7-difluoro-1,2,3,4-tetrahydronaphth-2-yl)-1,3-dihydroimidazole-2-thione
nepicastat
RS 25560-197
RS-25560-197
Molecular FormulaC14H15F2N3S
Molecular Weight295.35 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F
InChIInChI=1S/C14H15F2N3S/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20/h3,5,7,10H,1-2,4,6,17H2,(H,18,20)/t10-/m0/s1
InChIKeyYZZVIKDAOTXDEB-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nepicastat: Potency and Selectivity Profile


Nepicastat (SYN117, RS-25560-197) is a synthetic small-molecule inhibitor of dopamine β-hydroxylase (DBH), the enzyme that catalyzes the conversion of dopamine to norepinephrine [1]. It exhibits potent, concentration-dependent inhibition of both bovine and human DBH, with reported IC50 values of 8.5 ± 0.8 nM and 9.0 ± 0.8 nM, respectively [2]. The compound is orally active and demonstrates the ability to cross the blood-brain barrier (BBB), enabling both central and peripheral modulation of catecholamine biosynthesis .

Compound class Selective dopamine β-hydroxylase (DBH) inhibitor tool compound
CNS applicability Blood-brain barrier penetrant – supports central and peripheral DBH studies
Enantiomer definition S-enantiomer with reported higher DBH inhibition than R-enantiomer; stereochemical control critical

Key Differentiators of Nepicastat


Dopamine β-hydroxylase (DBH) inhibitors represent a mechanistically diverse class with significant variations in target selectivity, blood-brain barrier (BBB) permeability, and potential for drug-drug interactions (DDIs). Generic substitution is not scientifically valid due to pronounced differences in these critical pharmacological properties. For instance, while disulfiram inhibits DBH, it is a non-selective agent with numerous off-target activities, whereas nepicastat is a highly selective DBH inhibitor [1]. Furthermore, BBB penetration differs markedly among DBH inhibitors: nepicastat readily crosses the BBB, while etamicastat and zamicastat have limited brain access [2]. These distinctions directly impact experimental outcomes in models of central nervous system (CNS) disorders and cardiovascular research. The evidence presented below quantifies these differences to inform precise compound selection.

Disulfiram
Non-selective inhibitor with multiple off-target activities; DBH-specific effects may not be isolated. Class-level selectivity mismatch.
Etamicastat / Zamicastat
Limited brain penetration restricts central DBH modulation; peripherally selective profile may not serve CNS models. BBB access differs.
R-enantiomer (RS-25560-198)
Lower DBH inhibitory potency reported in vitro and reduced in vivo catecholamine modulation; enantiomer-specific assay response differs.

Quantitative Differentiation Evidence


Enantiomeric Potency Advantage

Nepicastat (S-enantiomer) demonstrates a clear potency advantage over its corresponding R-enantiomer (RS-25560-198). In vitro assays reveal that nepicastat is approximately 2-3 fold more potent in inhibiting DBH [1]. This stereochemical specificity is critical for achieving maximal target engagement at lower concentrations.

Enantiomeric Potency Advantage
Head-to-head
Nepicastat (S): IC50 8.5–9.0 nM (bovine/human DBH)
R-enantiomer: IC50 18.3–25.1 nM
≈2–3 fold more potent
Reported enantiomer-specific DBH inhibition context; S-form shows higher target engagement at lower concentrations.
Purified enzyme assay; in vivo translation may require validation.
Dopamine β-hydroxylase inhibition Enantiomer selectivity Structure-activity relationship

Comparative Potency vs. Etamicastat

Nepicastat exhibits significantly greater potency against DBH compared to the peripherally selective inhibitor etamicastat. In vitro enzyme assays show a stark contrast in IC50 values, with nepicastat being approximately 12-fold more potent against human DBH [1][2].

Comparative Potency vs. Etamicastat
Cross-study comparable
Nepicastat IC50 9.0 nM (human DBH)
Etamicastat IC50 107 nM
≈12-fold difference
Reported inhibition potency context; nepicastat requires lower working concentration, reducing non-specific effect probability.
Cross-study data; direct head-to-head absent.
Dopamine β-hydroxylase inhibition Peripheral selectivity Potency comparison

Selectivity Advantage vs. Disulfiram

Nepicastat is recognized as a highly selective DBH inhibitor, offering a clear selectivity advantage over disulfiram, which is a non-selective agent with multiple off-target activities [1]. This selectivity profile is crucial for attributing observed biological effects specifically to DBH inhibition.

Selectivity vs. Disulfiram
Class-level inference
Nepicastat: negligible affinity (>10 µM) for 12 enzymes, 13 receptors
Disulfiram: non-selective, multiple off-targets
Reported selectivity profile supports DBH-specific pathway interpretation; disulfiram introduces confounding off-target activities.
Data from in vitro panel; extrapolation to complex models requires review.
Selectivity profiling Off-target effects Substance use disorder

BBB Penetration and Efflux Transporter Profile

Nepicastat is characterized as a brain-penetrant DBH inhibitor, in contrast to etamicastat and zamicastat, which exhibit limited brain access [1]. This differential is supported by in vitro permeability data showing that nepicastat displays a consistently higher apparent permeability (>8.49 × 10⁻⁶ cm s⁻¹) compared to etamicastat (<0.58 × 10⁻⁶ cm s⁻¹) [2]. Furthermore, nepicastat is identified as a P-gp-only substrate, whereas etamicastat is a dual P-gp and BCRP substrate, and zamicastat is a dual P-gp/BCRP inhibitor [2].

BBB Penetration & Efflux Profile
Head-to-head
Nepicastat permeability >8.49×10⁻⁶ cm/s
Etamicastat permeability >14.6-fold difference; P-gp substrate
Supports CNS model selection: nepicastat for central DBH studies; etamicastat/zamicastat for peripheral restriction.
MDCK-MDR1/BCRP surrogate BBB models; DDI risk from transporter profile requires assessment.
Blood-brain barrier permeability Efflux transporters CNS drug discovery

In Vivo Catecholamine Modulation

In spontaneously hypertensive rats (SHRs), nepicastat produced significantly greater changes in tissue noradrenaline and dopamine content compared to the less potent R-enantiomer [1]. At an oral dose of 30 mg/kg, nepicastat induced significantly greater reductions in noradrenaline and increases in dopamine in the mesenteric artery and left ventricle [1].

In Vivo Catecholamine Modulation
Head-to-head
SHR model, 30 mg/kg p.o.: nepicastat induced greater noradrenaline reduction and dopamine increase vs. R-enantiomer in mesenteric artery and left ventricle.
Reported model-response context: enantiomer-specific pharmacodynamic effect observed; statistical significance reported, magnitude not fully quantified.
Data from abstract; exact fold-changes not provided.
In vivo pharmacodynamics Catecholamine modulation Spontaneously hypertensive rats

Clinical Trial Outcome in PTSD

In a Phase 2 clinical study evaluating nepicastat for the treatment of post-traumatic stress disorder (PTSD) in combat veterans, treatment with nepicastat was not effective in relieving PTSD-associated symptoms when compared to placebo [1]. This negative result provides a critical data point for researchers considering nepicastat for PTSD-related studies.

Clinical Trial Outcome in PTSD
Endpoint context
Phase 2 trial in combat veterans: no significant difference from placebo in PTSD symptom improvement.
Reported endpoint context: DBH inhibition did not translate to symptom relief in this PTSD model; indication-specific selection required.
Negative study; does not preclude utility in other research domains.
Clinical trial Post-traumatic stress disorder Efficacy

Optimal Research and Procurement Scenarios


CNS Substance Use Disorder Research

Given nepicastat's established brain penetration and high selectivity for DBH over disulfiram, it is the preferred compound for investigating the role of central DBH inhibition in substance use disorders, including cocaine and morphine addiction [1][2]. Its ability to modulate prefrontal cortex dopamine levels while avoiding disulfiram's off-target liabilities makes it a more precise tool for dissecting neurochemical mechanisms [1].

Cardiovascular Sympathoinhibition Studies

For models of heart failure or hypertension where both central and peripheral modulation of sympathetic outflow is desired, nepicastat is suitable due to its dual central/peripheral DBH inhibition . The in vivo data demonstrating significant reductions in tissue noradrenaline and increases in dopamine in both the cerebral cortex and cardiovascular tissues (artery, left ventricle) in SHRs and beagle dogs supports this application [3].

SAR and Enantiomer Comparison Studies

The quantifiable 2-3 fold potency difference between nepicastat (S-enantiomer) and its R-enantiomer (RS-25560-198) establishes a clear benchmark for SAR studies focused on DBH inhibitor stereochemistry [4]. Nepicastat serves as the reference standard for the more active enantiomer in such investigations.

Application
Selection Property
Validation Focus
Substance use disorder research – central DBH models
BBB penetrant, high DBH selectivity over disulfiram
Central DBH inhibition and prefrontal dopamine modulation without off-target confounds
Cardiovascular sympathoinhibition studies
Dual central/peripheral DBH inhibition
Tissue noradrenaline/dopamine changes in SHR and beagle models; dual compartment modulation
Enantiomer SAR & stereochemical control studies
2–3 fold potency difference between S- and R-enantiomer
S-enantiomer as reference for active DBH inhibition; chiral identity confirmation

Technical Documentation Hub

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